molecular formula C11H10N2O4 B12905053 1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethan-1-one CAS No. 503536-33-2

1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethan-1-one

Cat. No.: B12905053
CAS No.: 503536-33-2
M. Wt: 234.21 g/mol
InChI Key: FTSXNNNWMVHUOR-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The indole nucleus plays a crucial role in its biological activity, allowing it to interact with various biomolecules .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-indol-3-yl)ethanone
  • 1-(1-Hydroxy-1H-indol-3-yl)ethanone
  • 1-(1-Hydroxy-2-methyl-1H-indol-3-yl)ethanone

Comparison: 1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethanone is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives, making it a valuable compound for specific applications .

Biological Activity

1-(1-Hydroxy-2-methyl-6-nitro-1H-indol-3-yl)ethan-1-one, also known as DTXSID70790007, is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 594857-91-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reactions with Nitro Compounds : The introduction of nitro groups to the indole structure.
  • Acylation Processes : Utilizing acetic anhydride or acetyl chloride to form the ethanone derivative.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study reported that derivatives of indole, including this compound, have shown promising results against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa5.2
MCF73.8
A5494.5

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Cellular Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated significant tumor reduction in mice treated with the compound compared to controls.
  • Bacterial Infection Model : The compound effectively reduced bacterial load in infected animal models, showcasing its potential therapeutic application.

Properties

CAS No.

503536-33-2

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

1-(1-hydroxy-2-methyl-6-nitroindol-3-yl)ethanone

InChI

InChI=1S/C11H10N2O4/c1-6-11(7(2)14)9-4-3-8(13(16)17)5-10(9)12(6)15/h3-5,15H,1-2H3

InChI Key

FTSXNNNWMVHUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1O)C=C(C=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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